molecular formula C8H12BrNO2S B1430595 Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide CAS No. 1803610-34-5

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide

Cat. No.: B1430595
CAS No.: 1803610-34-5
M. Wt: 266.16 g/mol
InChI Key: IOXJPPPFXCHLAE-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds such as vitamins, drugs, and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide typically involves the reaction of ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted thiazole compounds.

Scientific Research Applications

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-Aminothiazole
  • 4-Methylthiazole
  • Thiazole-4-carboxylic acid

Uniqueness

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.BrH/c1-4-11-8(10)7-5(2)12-6(3)9-7;/h4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXJPPPFXCHLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide
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Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate hydrobromide

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